molecular formula C7H8N4 B3332470 1H-Benzimidazole-4,7-diamine CAS No. 89852-81-3

1H-Benzimidazole-4,7-diamine

Cat. No.: B3332470
CAS No.: 89852-81-3
M. Wt: 148.17 g/mol
InChI Key: VZHDVFUJFCMSBJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-4,7-diamine is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an imidazole ring, with two amino groups attached at the 4 and 7 positions. This compound is part of the broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4,7-diamine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aldehydes under acidic conditions. This reaction typically proceeds via the formation of an intermediate Schiff base, which then cyclizes to form the benzimidazole ring . Another method involves the use of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to improve efficiency and yield. For example, the use of metal catalysts such as nickel or palladium can facilitate the cyclization reaction under milder conditions and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-4,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

1H-Benzimidazole-4,7-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-4,7-diamine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also interferes with DNA and RNA synthesis by intercalating between nucleic acid bases, leading to the disruption of cellular processes . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual amino groups at the 4 and 7 positions enhance its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1H-benzimidazole-4,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H,8-9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHDVFUJFCMSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663477
Record name 1H-Benzimidazole-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89852-81-3
Record name 1H-Benzimidazole-4,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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